molecular formula C19H22N2O B1613098 3-(4-Methylpiperazinomethyl)benzophenone CAS No. 898788-28-8

3-(4-Methylpiperazinomethyl)benzophenone

Cat. No. B1613098
CAS RN: 898788-28-8
M. Wt: 294.4 g/mol
InChI Key: KAOMSNUYJABMCG-UHFFFAOYSA-N
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Description

“3-(4-Methylpiperazinomethyl)benzophenone” is a chemical compound with the IUPAC name (4-methylphenyl){3-[(4-methyl-1-piperazinyl)methyl]phenyl}methanone . It has a molecular weight of 308.42 . The compound is used in research and development .


Molecular Structure Analysis

The InChI code for this compound is 1S/C20H24N2O/c1-16-6-8-18(9-7-16)20(23)19-5-3-4-17(14-19)15-22-12-10-21(2)11-13-22/h3-9,14H,10-13,15H2,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 308.42 . Other physical and chemical properties like melting point, boiling point, and density are not mentioned in the search results.

Scientific Research Applications

Metabolism and Endocrine-Disrupting Activity

3-(4-Methylpiperazinomethyl)benzophenone, a derivative of Benzophenone-3 (BP-3), has been extensively studied for its metabolism and potential endocrine-disrupting activity. Metabolism studies in rat and human liver microsomes have identified multiple metabolites of BP-3, including hydroxylated and demethylated derivatives, which exhibit varying degrees of estrogenic and anti-androgenic activities (Watanabe et al., 2015). These activities are primarily attributed to the structural modifications of BP-3, which may influence its interaction with hormone receptors, suggesting potential implications for reproductive health.

Environmental Occurrence and Human Exposure

The widespread use of BP-3 in personal care products has led to its ubiquitous presence in the environment and significant human exposure. Analytical studies have quantified BP-3 in various personal care products and assessed the exposure risk to humans. High concentrations have been found in skin lotions and makeup products, with significant differences observed between products from the United States and China, reflecting varying usage patterns and regulatory standards (Liao & Kannan, 2014). The potential for BP-3 to act as an endocrine disruptor raises concerns about its safety and necessitates further investigation into its effects on human health.

Degradation and Removal Techniques

Research on the degradation of BP-3 has focused on identifying effective methods to remove this compound from water sources, thereby mitigating its environmental impact. Studies have explored the use of advanced oxidation processes, such as potassium permanganate oxidation and photocatalytic degradation using titanium dioxide, to achieve high removal efficiencies of BP-3 from aqueous solutions. These methods not only degrade BP-3 but also significantly reduce its acute and chronic toxicities, demonstrating their potential for environmental remediation (Cao et al., 2021).

Toxicity and Risk Assessment

The occurrence of BP-3 in environmental matrices and its detection in human biological samples have prompted studies on its toxicity and ecological risks. Reviews of the toxicokinetic behavior, environmental levels, and toxic effects of BP-3 suggest that while current concentrations in ambient waters are generally below levels of concern, the presence of BP-3 in wastewater influents and its potential endocrine-disrupting effects warrant further investigation to fully understand its impact on aquatic ecosystems and human health (Kim & Choi, 2014).

properties

IUPAC Name

[3-[(4-methylpiperazin-1-yl)methyl]phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-20-10-12-21(13-11-20)15-16-6-5-9-18(14-16)19(22)17-7-3-2-4-8-17/h2-9,14H,10-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOMSNUYJABMCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643406
Record name {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898788-28-8
Record name {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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